molecular formula C21H14ClNO5S B4814584 4-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate

4-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate

Cat. No.: B4814584
M. Wt: 427.9 g/mol
InChI Key: RONNXMFWKMHOMQ-UHFFFAOYSA-N
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Description

4-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate is an organic compound that features both acetyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation to introduce the acetyl group, followed by nucleophilic aromatic substitution to attach the nitrophenyl group . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) in methanol (CH3OH).

Major Products

Scientific Research Applications

4-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenylacetic acid
  • 2-Chloro-4-nitrophenyl acetate
  • 4-Chloro-2-nitrophenylhydrazine

Uniqueness

4-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate is unique due to the presence of both acetyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

(4-acetylphenyl) 2-(2-chloro-6-nitrophenyl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5S/c1-13(24)14-9-11-15(12-10-14)28-21(25)16-5-2-3-8-19(16)29-20-17(22)6-4-7-18(20)23(26)27/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONNXMFWKMHOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2SC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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